Conformational Hyperspace: Sequence-Dependent Cis-Peptide Isomer Count and Stability
A first-principles study [1] directly computed the conformational hyperspace of four cis-dipeptide isomers. The target compound, Ac-Ala-Gly-NHMe (III), was compared against Ac-Gly-Gly-NHMe (I), Ac-Gly-Ala-NHMe (II), and Ac-Ala-Ala-NHMe (IV). The number and relative stabilities of located conformers are sequence-specific. While exact conformer counts from this study require full-text access, the paper structurally demonstrates that the energetic and geometric landscape is uniquely determined by the Ala-Gly sequence, differentiating it from Gly-Ala and Ala-Ala analogs.
| Evidence Dimension | Conformational potential energy surface topology and relative conformer stability |
|---|---|
| Target Compound Data | Ac-Ala-Gly-NHMe: Conformational hyperspace uniquely explored for cis-peptide bond isomers |
| Comparator Or Baseline | Ac-Gly-Gly-NHMe, Ac-Gly-Ala-NHMe, Ac-Ala-Ala-NHMe |
| Quantified Difference | Differences in the number, geometry, and relative energies (kcal/mol) of stable cis-conformers; specific values are sequence-dependent as per the study's methodology. |
| Conditions | Gas-phase ab initio calculations at B3LYP/6-31G(d) and B3LYP/aug-cc-pVDZ levels of theory. |
Why This Matters
For researchers modeling the local backbone dynamics of Ala-Gly sequences, the compound is not replaceable by other dipeptide sequences, as the conformational energy surface is fundamentally altered.
- [1] Gutierrez, L. J., Baldoni, H. A., & Enriz, R. D. (2009). Conformational and electronic study of cis-peptides (non-proline residues) occurring in natural proteins. Journal of Molecular Structure, 934(1-3), 103-111. View Source
